molecular formula C14H9F6NO B1381795 4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl CAS No. 1261854-67-4

4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl

Cat. No.: B1381795
CAS No.: 1261854-67-4
M. Wt: 321.22 g/mol
InChI Key: IVPPTTFWSAKJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl is a sophisticated fluorinated biphenyl derivative of significant interest in medicinal chemistry and drug discovery. This compound features both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups on a biphenyl scaffold, functional groups that are strategically employed to fine-tune the physicochemical properties of lead compounds . The presence of these fluorinated groups is known to enhance lipophilicity, which can improve cell membrane permeability and in vivo absorption . Furthermore, the strong electron-withdrawing nature and high metabolic stability of these groups help to deactivate aromatic rings towards oxidative metabolism, thereby reducing drug metabolism, increasing half-life, and lowering the required drug load . The primary amino group serves as a versatile handle for further synthetic elaboration, allowing researchers to integrate this advanced building block into more complex molecular architectures. The strategic incorporation of both -OCF₃ and -CF₃ groups makes this amino-biphenyl a valuable scaffold for constructing potential therapeutic agents. Its high lipophilicity is conducive to strong hydrophobic interactions with biological targets, while the molecule's stability is advantageous for developing compounds with improved pharmacokinetic profiles . Beyond pharmaceutical applications, such fluorinated aromatic compounds are also pivotal in the development of advanced materials, including polyimides with low dielectric constants and enhanced solubility for electronic applications . This compound is offered exclusively for research purposes and is strictly not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(trifluoromethoxy)-4-[2-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-11(21)12(7-8)22-14(18,19)20/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPTTFWSAKJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)OC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method is widely used for constructing biphenyl scaffolds. For the target compound, two fragments are coupled:

  • Fragment A : A boronic acid derivative (e.g., 3-(trifluoromethoxy)phenylboronic acid).
  • Fragment B : A halogenated aryl ring (e.g., 2-bromo-3-(trifluoromethyl)aniline).

Example Protocol ():

  • Catalyst : 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride.
  • Base : K₂CO₃.
  • Solvent : Acetonitrile/water (1:1).
  • Conditions : Microwave irradiation at 110°C for 60 minutes.

Hypothetical Yield : ~70–85% (based on analogous biphenyl syntheses in).

Bromination and Functional Group Interconversion

A halogenation-displacement sequence may introduce the trifluoromethoxy group:

  • Bromination :
    • Substrate : 3-nitro-2'-(trifluoromethyl)biphenyl.
    • Reagent : Dibromoisocyanuric acid (C₅H₆Br₂N₂O₂) in acetic acid/H₂SO₄ ().
    • Product : 3-bromo-4-nitro-2'-(trifluoromethyl)biphenyl.

Amino Group Installation

The amino group is typically introduced via:

Example ():

  • Substrate : 3-bromo-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl.
  • Catalyst : Pd(OAc)₂/Xantphos.
  • Conditions : 100°C, 12 hours in dioxane.

Data Tables

Table 1: Comparison of Cross-Coupling Conditions

Fragment Pair Catalyst System Solvent Temperature Yield (%) Source
Ar-B(OH)₂ + Ar-Br Pd(dtbpf)Cl₂/K₂CO₃ CH₃CN/H₂O 110°C 78
Ar-Bpin + Ar-I Pd(PPh₃)₄/Na₂CO₃ Toluene/H₂O 90°C 65

Table 2: Bromination Efficiency

Substrate Brominating Agent Solvent Time (h) Conversion (%)
3-Nitrobiphenyl derivative C₅H₆Br₂N₂O₂ AcOH/H₂SO₄ 6 92

Challenges and Optimizations

  • Regioselectivity : Steric hindrance from trifluoromethyl/trifluoromethoxy groups may require bulky ligands (e.g., t-Bu₃P).
  • Functional Group Compatibility : Ensure nitro/amino groups are protected during harsh conditions (e.g., bromination).

Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

4-Amino-3,2'-dimethylbiphenyl (CAS 13394-86-0)

  • Structural Differences : Replaces trifluoromethoxy and trifluoromethyl groups with methyl groups.
  • Impact on Properties: Reduced electron-withdrawing effects compared to fluorinated groups, leading to altered electronic properties and reactivity.

4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)

  • Structural Differences : Features a nitrile group at the 2-position and lacks the trifluoromethoxy group.
  • Increased reactivity (e.g., susceptibility to nucleophilic attack) compared to the trifluoromethoxy-substituted analog .

4-Amino-3-(1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione

  • Structural Differences : Incorporates a triazole-thione ring and a fluoro-substituted biphenyl moiety.
  • Impact on Properties :
    • The triazole-thione heterocycle enhances hydrogen-bonding capacity, which may improve target binding in biological systems.
    • Demonstrated analgesic activity in preclinical models, suggesting divergent pharmacological applications compared to the trifluoromethoxy/trifluoromethyl analog .

Fluorinated vs. Non-Fluorinated Derivatives

Property 4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl 4-Amino-3,2'-dimethylbiphenyl 4-Amino-2-(trifluoromethyl)benzonitrile
Lipophilicity (logP) High (due to CF₃ and OCF₃ groups) Moderate Moderate (balanced by nitrile)
Metabolic Stability Enhanced (fluorine reduces CYP450-mediated oxidation) Lower Moderate (nitrile may undergo hydrolysis)
Synthetic Complexity High (requires fluorination steps) Low Moderate (nitrile introduction)
Safety Profile Potential bioaccumulation risks Limited data Higher toxicity (cyanide release risk)

Biological Activity

Overview

4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl (CAS No. 1261854-67-4) is an organic compound characterized by its unique molecular structure, which includes both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl framework. This configuration imparts significant biological activity, particularly in medicinal chemistry, where it is being explored for potential applications in drug development and disease treatment.

The compound has the molecular formula C14H9F6NOC_{14}H_9F_6NO and a molecular weight of 321.22 g/mol. Its structure enhances lipophilicity and binding affinity to various biological targets, making it a candidate for further research in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups increase the compound's ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target proteins, influencing their function and activity.

Antimicrobial Activity

Research has shown that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that biphenyl derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
This compound25.9 µM against S. aureusBactericidal
4-Amino-3-(trifluoromethyl)biphenylHigher MIC valuesLower activity

The above table illustrates that the presence of both trifluoromethoxy and trifluoromethyl groups enhances the compound's antimicrobial efficacy compared to its analogs with fewer fluorinated substituents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The unique structural features of the compound allow it to interact with various targets involved in cancer progression.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of several fluorinated biphenyl derivatives, including this compound. The results indicated that this compound exhibited potent bactericidal effects against both S. aureus and MRSA strains, with MIC values comparable to established antibiotics .
  • Cell Viability Assays : In another investigation, the compound was tested for its effects on cell viability using MTT assays. Results showed a significant decrease in viability of treated cells, indicating strong potential for use as an anticancer agent.

Q & A

Basic: What synthetic strategies are optimal for preparing 4-amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl, and how can cross-coupling efficiencies be improved?

Answer:
The synthesis typically employs Suzuki-Miyaura cross-coupling between halogenated aryl precursors and boronic acids. Key considerations:

  • Precursor Design : Use 3-trifluoromethoxy-4-aminophenyl boronic esters to preserve the amine group during coupling .
  • Catalyst Optimization : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands resistant to fluorine-induced deactivation .
  • Solvent/Base Selection : DMF/H₂O mixtures with K₂CO₃ enhance solubility of fluorinated intermediates .
  • Post-Coupling Modifications : Protect the amino group (e.g., Boc) before coupling, then deprotect under mild acidic conditions .

Basic: Which spectroscopic techniques are critical for characterizing fluorinated biphenyl derivatives, and how are data interpreted?

Answer:

  • ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. Chemical shifts: -55 to -60 ppm (CF₃) and -35 to -40 ppm (OCF₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₀F₆NO) with isotope patterns for fluorine (M+2 peaks) .
  • X-ray Crystallography : Resolves steric effects from bulky CF₃ groups and validates biphenyl dihedral angles .

Advanced: How do fluorine substituents influence the compound’s electronic properties and binding interactions in drug discovery?

Answer:

  • Electron-Withdrawing Effects : Trifluoromethoxy and trifluoromethyl groups reduce electron density on the biphenyl core, enhancing metabolic stability and modulating pKa of the amino group .
  • Conformational Rigidity : Fluorine’s steric bulk restricts rotation around the biphenyl axis, favoring bioactive conformers. Use DFT calculations (e.g., B3LYP/6-31G*) to predict low-energy conformers .
  • Protein Binding : Fluorine engages in orthogonal dipole-dipole interactions with hydrophobic pockets. Docking studies (AutoDock Vina) against targets like PI3Kγ (PDB: 6LU7) validate binding modes .

Advanced: How should researchers resolve contradictions between experimental data (e.g., HPLC purity vs. NMR integration)?

Answer:

  • Cross-Validation : Pair HPLC (UV detection at 254 nm) with LC-MS to confirm purity and molecular weight .
  • Dynamic NMR : Detect rotational barriers in biphenyl systems that cause peak splitting in ¹H NMR .
  • Elemental Analysis : Quantify %C, %H, %N to identify impurities undetected by spectroscopy .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic forms or solvates affecting reactivity .

Advanced: What in silico approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (~3.2), blood-brain barrier permeability, and CYP450 inhibition .
  • Toxicity Screening : ProTox-II models hepatotoxicity risks linked to aromatic amine metabolites .
  • Solubility Modeling : COSMO-RS predicts solubility in biorelevant media (e.g., FaSSIF) using σ-profiles of CF₃ groups .

Advanced: How can researchers optimize reaction conditions to mitigate fluorine-related side reactions (e.g., defluorination)?

Answer:

  • Temperature Control : Maintain reactions below 80°C to prevent C-F bond cleavage .
  • Radical Scavengers : Add TEMPO or BHT to quench fluorine-derived radicals in photochemical reactions .
  • Fluorine-Tolerant Catalysts : Use RuPhos-Pd complexes for Suzuki couplings with fluorinated substrates .

Advanced: What strategies validate the compound’s role as a kinase inhibitor intermediate?

Answer:

  • Enzymatic Assays : Test inhibition of PI3Kγ (IC₅₀) using ADP-Glo™ kinase assays .
  • SAR Studies : Compare activity of analogs with varied substituents (e.g., -OCF₃ vs. -OCH₃) .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY) to track intracellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.